molecular formula C10H9FO2S B13287728 3,4-Dihydronaphthalene-2-sulfonyl fluoride

3,4-Dihydronaphthalene-2-sulfonyl fluoride

Cat. No.: B13287728
M. Wt: 212.24 g/mol
InChI Key: LMWHKYCBVCCYRU-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C10H9FO2S and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2S

Molecular Weight

212.24 g/mol

IUPAC Name

3,4-dihydronaphthalene-2-sulfonyl fluoride

InChI

InChI=1S/C10H9FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

LMWHKYCBVCCYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)F

Origin of Product

United States

Evolution and Significance of Sulfonyl Fluorides in Modern Organic Chemistry

The sulfonyl fluoride (B91410) functional group (–SO₂F) has transitioned from a niche curiosity to a prominent player in modern organic chemistry. thieme-connect.comdntb.gov.ua This evolution is largely due to its unique combination of stability and tunable reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit considerable stability towards hydrolysis and reduction, making them compatible with a wide range of reaction conditions and biological environments. mdpi.com

The resurgence of interest in sulfonyl fluorides was significantly propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and colleagues. thieme-connect.com SuFEx is a category of "click chemistry" reactions that leverages the S-F bond's ability to undergo efficient and specific reactions with nucleophiles, forming robust covalent linkages. acs.orgresearchgate.net This has opened new avenues for synthesizing polymers, materials, and complex molecular architectures with high efficiency and modularity. researchgate.net

Beyond synthesis, sulfonyl fluorides have become indispensable tools in chemical biology and drug discovery. acs.orgresearchgate.net Their balanced reactivity allows them to act as covalent inhibitors, selectively and permanently modifying specific amino acid residues in proteins, such as lysine (B10760008), tyrosine, and histidine. acs.orgacs.org This property is harnessed to design highly specific therapeutic agents and chemical probes to investigate protein function. researchgate.netnih.gov The stability of the resulting sulfonamide bond contributes to a durable therapeutic or labeling effect.

Table 1: Key Attributes of Sulfonyl Fluorides in Chemical Research

AttributeDescriptionSignificance in Research
Stability Resistant to hydrolysis, reduction, and certain metabolic pathways. mdpi.comEnables use in aqueous biological systems and compatibility with diverse synthetic steps.
Reactivity Acts as a competent electrophile for S-F exchange reactions (SuFEx). thieme-connect.comacs.orgFacilitates modular "click chemistry" for synthesis of polymers and complex molecules. researchgate.net
Covalent Modification Forms stable covalent bonds with specific amino acid residues (e.g., Lys, Tyr, His). acs.orgacs.orgUsed in the design of targeted covalent inhibitors for drug discovery and chemical biology probes. nih.gov
Synthetic Handle Serves as a versatile building block for creating C-X, S-C, S-N, and S-O bonds. thieme-connect.comProvides access to a wide array of complex organic structures.

Contextualizing Dihydronaphthalene Architectures in Synthetic and Medicinal Chemistry

Dihydronaphthalene scaffolds are bicyclic hydrocarbon structures that are prevalent in a multitude of natural products and synthetic molecules with significant biological activity. rsc.orgresearchgate.net These architectures can be considered "privileged structures," as they are capable of interacting with a variety of biological targets, leading to diverse pharmacological effects. The partially saturated nature of the dihydronaphthalene ring system provides a three-dimensional geometry that is often crucial for specific binding interactions with proteins and enzymes.

In medicinal chemistry, dihydronaphthalene derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ainih.gov For instance, certain aryldihydronaphthalene compounds, a subclass of lignans, have been investigated for their potent activity against various diseases. rsc.org The rigid yet non-planar structure of the dihydronaphthalene core allows for the precise spatial orientation of various substituents, which is key to optimizing interactions with biological targets.

From a synthetic standpoint, dihydronaphthalenes are valuable intermediates for the construction of more complex molecular frameworks, such as tetrahydronaphthalenes. rsc.orgnih.gov The presence of both aromatic and aliphatic portions, along with a reactive double bond, offers multiple sites for chemical modification, allowing chemists to generate libraries of diverse compounds for biological screening. researchgate.netontosight.ai

Table 2: Prominent Roles of Dihydronaphthalene Scaffolds

Area of ApplicationRole and SignificanceRepresentative Examples
Medicinal Chemistry Core structure in compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govAryldihydronaphthalene lignans, various synthetic cytotoxic agents. rsc.org
Natural Products Foundational scaffold in numerous bioactive molecules isolated from plants and fungi. rsc.orgLignans and other secondary metabolites.
Synthetic Chemistry Versatile intermediate for accessing complex polycyclic molecules. rsc.orgnih.govPrecursors for aryltetralin structures and other functionalized naphthalene (B1677914) derivatives.
Materials Science Building block for organic semiconductors and functional materials. nih.govPrecursors to materials with specific optoelectronic properties.

Academic Research Rationale for 3,4 Dihydronaphthalene 2 Sulfonyl Fluoride As a Prototypical Compound

The academic interest in 3,4-Dihydronaphthalene-2-sulfonyl fluoride (B91410) stems from its identity as a prototypical molecule that merges the distinct and highly advantageous features of both sulfonyl fluorides and dihydronaphthalene architectures. The rationale for its investigation is multifaceted, focusing on its potential as a novel building block for synthesis and as a functional probe in chemical biology.

By incorporating the sulfonyl fluoride group onto the dihydronaphthalene scaffold, a new class of chemical reagents can be accessed. The dihydronaphthalene portion provides a rigid, three-dimensional structure, while the sulfonyl fluoride acts as a versatile chemical handle. This combination could be exploited in several ways:

Novel Synthetic Building Blocks: The compound can serve as a precursor in SuFEx click chemistry, allowing the dihydronaphthalene scaffold to be easily clicked onto other molecules, polymers, or surfaces. This could lead to the development of new materials with tailored properties.

Probes for Chemical Biology: The sulfonyl fluoride moiety can act as a covalent warhead to target specific proteins. The dihydronaphthalene core, as a recognized pharmacophore, could guide the molecule to the binding sites of certain classes of proteins. Therefore, 3,4-Dihydronaphthalene-2-sulfonyl fluoride could serve as a parent compound for developing activity-based probes to identify and study new biological targets.

Medicinal Chemistry Scaffolds: The molecule represents a novel scaffold for drug discovery. The dihydronaphthalene core could be further functionalized to optimize binding to a therapeutic target, while the sulfonyl fluoride could be used to establish a covalent bond, potentially leading to drugs with high potency and prolonged duration of action.

In essence, this compound is a prototypical compound because it provides a platform to explore the synergistic potential of combining a privileged biological scaffold with a powerful covalent-linking functional group. Research into its synthesis, reactivity, and biological interactions would not only generate new fundamental chemical knowledge but also pave the way for practical applications in materials science and drug discovery.

An in-depth examination of the synthetic strategies for preparing this compound and related compounds reveals a bifurcated approach. The methodologies focus on the construction of the core bicyclic dihydronaphthalene structure and the subsequent or concurrent installation of the functionally crucial sulfonyl fluoride group.

Advanced Applications in Organic Synthesis and Chemical Methodology Development

Utilization as Electrophilic Warheads and Probes

The sulfonyl fluoride (B91410) (-SO₂F) group is recognized as a "privileged" electrophilic warhead in chemical biology and molecular pharmacology. rsc.org This distinction is due to its optimal balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within proteins. rsc.org When incorporated into a scaffold like 3,4-dihydronaphthalene, the resulting molecule can serve as a potent and specific probe for studying biological systems.

Sulfonyl fluorides are known to covalently modify a variety of nucleophilic amino acid side chains, not limited to the highly reactive cysteine. nih.gov This broad reactivity profile includes serine, threonine, lysine (B10760008), tyrosine, and histidine residues. rsc.orgnih.govnih.govmdpi.com This versatility allows probes based on the 3,4-dihydronaphthalene-2-sulfonyl fluoride framework to be developed for a wide array of protein targets, including enzymes like serine proteases, kinases, and glutathione (B108866) transferases. rsc.orgresearchgate.netsemanticscholar.org The reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), involves the nucleophilic attack of an amino acid side chain on the sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate ester bond. researchgate.netnih.gov

The specificity of these probes is often dictated by the molecular scaffold, which directs the electrophilic warhead to a particular binding site. nih.gov Proximity-enabled binding brings the relatively latent sulfonyl fluoride group close to a specific nucleophile on the target protein, triggering the irreversible cross-linking reaction. researchgate.net This mechanism is crucial for applications in activity-based protein profiling (ABPP), target identification and validation, and mapping enzyme binding sites. rsc.orgnih.gov

Amino Acid ResidueType of Linkage FormedTypical Protein Targets
Serine (Ser)Sulfonate EsterSerine Proteases, Hydrolases
Threonine (Thr)Sulfonate EsterKinases, Other Enzymes
Tyrosine (Tyr)Sulfonate EsterGlutathione Transferases, Kinases
Lysine (Lys)SulfonamideKinases, various binding pockets
Histidine (His)Sulfonamide (less stable)E3 Ligases (e.g., Cereblon)
Cysteine (Cys)Thio-sulfonate (often unstable)Proteases

Covalent Ligation and Bioconjugation Strategies

The reliable and specific reactivity of the sulfonyl fluoride group is central to its use in covalent ligation and bioconjugation. The key technology underpinning this application is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which has been hailed as a next-generation click chemistry reaction. researchgate.netnih.gov This process enables the formation of exceptionally stable covalent links between molecules under biocompatible conditions. nih.gov

In the context of this compound, the sulfonyl fluoride moiety can be used to conjugate the dihydronaphthalene scaffold to proteins, peptides, or other biomacromolecules. This is achieved by reacting the sulfonyl fluoride with nucleophilic residues such as lysine or tyrosine on the biomolecule's surface. nih.govnih.gov The resulting sulfonamide or sulfonate linkages are robust and resistant to hydrolysis, thermolysis, oxidation, and reduction. nih.gov

This strategy is particularly powerful when used with genetically encoded unnatural amino acids (Uaas). For instance, an amino acid containing a sulfonyl fluoride side chain, like sulfonyl fluoride-l-tyrosine (SFY), can be incorporated directly into a protein's structure. nih.gov This allows for highly specific, proximity-enabled covalent cross-linking between interacting biomolecules, effectively transforming a transient interaction into a stable, analyzable complex. researchgate.net Such methodologies are invaluable for studying protein-protein or protein-ligand interactions with high precision. researchgate.net

Reagent Development for Selective Chemical Transformations

The sulfonyl fluoride group is not just a reactive handle for bioconjugation but also a versatile functional group for developing new chemical reagents. While aryl sulfonyl fluorides are generally stable, their reactivity can be harnessed for various transformations. mdpi.com

One area of development is their use in deoxyfluorination reactions, where an alcohol is converted into an alkyl fluoride. Although reagents like PyFluor (2-pyridinesulfonyl fluoride) are more common examples, the underlying chemistry demonstrates the potential of the sulfonyl fluoride group to act as a fluoride-transfer agent under specific activation conditions. mdpi.com

Furthermore, the sulfonyl fluoride moiety can serve as a precursor for other important functional groups. For example, arenesulfenyl fluorides (R-S-F) can be prepared and used in synthesis, with the resulting products being readily transformed into sulfonyl fluorides. chemrxiv.org Additionally, sulfuryl fluoride (SO₂F₂) itself, the simplest inorganic sulfonyl fluoride, has been developed as a powerful and economical reagent for mediating dehydrative coupling reactions, such as the formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org The principles from these developments could be applied to harness this compound as a building block for creating more complex molecules or as a specialized reagent in its own right.

Facilitating Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. rsc.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without needing to redesign the entire synthetic route. nih.gov

The sulfonyl fluoride group is an excellent tool for LSF. rsc.org A molecule like this compound can be viewed in two ways within an LSF context. First, the sulfonyl fluoride group can be introduced late in the synthesis onto the dihydronaphthalene core. figshare.com Second, and more commonly, the pre-functionalized this compound can be used as a stable building block, with the -SO₂F group serving as a versatile handle for subsequent modifications.

For example, the robust sulfonyl fluoride can be converted into sulfonamides, sulfonates, or even participate in carbon-carbon bond-forming reactions like desulfonative cross-coupling under specific catalytic conditions. researchgate.netrsc.org This allows chemists to take a common dihydronaphthalene core and diversify it with a wide range of functional groups, exploring new regions of chemical space. acs.org The stability of the S-F bond ensures that the group can withstand various reaction conditions before its intended transformation. mdpi.com

Strategic Design in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The this compound scaffold can be strategically involved in MCRs in several ways.

First, synthetic routes to the dihydronaphthalene core itself can involve MCRs or cascade reactions. Various methods exist for constructing dihydronaphthalene derivatives through cyclization, coupling, or cycloaddition reactions, which can be designed as one-pot processes. nih.govnih.govnih.gov

Second, the sulfonyl fluoride functionality is increasingly being utilized in MCRs. mdpi.com For instance, methods have been developed for the one-pot synthesis of aryl sulfonyl fluorides from readily available starting materials. researchgate.net This suggests the potential for designing an MCR that simultaneously constructs the dihydronaphthalene ring and installs the sulfonyl fluoride group.

Finally, this compound can serve as a substrate in a subsequent MCR. The alkene within the dihydronaphthalene ring or the aromatic portion could participate in cycloadditions or other bond-forming events, while the sulfonyl fluoride remains as a key functional handle for later modification or as an integral part of the final product's biological activity.

Enantioselective and Diastereoselective Synthesis utilizing Dihydronaphthalene Sulfonyl Fluorides

Achieving stereocontrol is a central goal of modern organic synthesis, particularly for producing chiral molecules with specific biological activities. The rigid, bicyclic structure of the dihydronaphthalene core makes it an excellent platform for directing stereoselective reactions. researchgate.netrsc.org

Enantioselective synthesis involving this scaffold can be approached in several ways:

Asymmetric Synthesis of the Core: The chiral dihydronaphthalene backbone can be constructed using asymmetric catalysis. For example, rhodium-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes can generate multiple stereocenters with high enantioselectivity, providing a chiral entry point to the dihydronaphthalene system. rsc.org Similarly, gold-catalyzed intramolecular hydroarylations have been used to create related helical structures with excellent enantioselectivity. nih.gov

Substrate-Controlled Diastereoselectivity: Once a chiral center is established on the dihydronaphthalene ring, it can influence the stereochemical outcome of subsequent reactions on other parts of the molecule, such as additions to the double bond or modifications of the sulfonyl fluoride group.

Catalyst-Controlled Reactions: An external chiral catalyst can be used to control the stereochemistry of a reaction involving the this compound substrate. This is a common strategy in asymmetric synthesis, for instance, in the enantioselective construction of lactones from dihydronaphthalene precursors. acs.org

The combination of a stereodefined dihydronaphthalene scaffold with the versatile reactivity of the sulfonyl fluoride group allows for the synthesis of complex, optically active molecules for various applications.

Applications in Polymer Chemistry and Material Science

The unique properties of both the sulfonyl fluoride group and the dihydronaphthalene scaffold make their combination attractive for polymer chemistry and materials science.

The sulfonyl fluoride moiety is a key enabler of SuFEx click chemistry, which has been extensively applied to polymer synthesis. rsc.orgresearchgate.netrsc.org This reaction allows for the highly efficient and reliable formation of polysulfonates and polysulfates by reacting bis-sulfonyl fluorides with bis-silyl ethers or bisphenols. rsc.orgrsc.org A monomer like this compound, if functionalized with a second reactive group, could be used to create novel polymers. The rigid dihydronaphthalene unit would be incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific mechanical properties.

Key applications of sulfonyl fluorides in polymer science include:

Step-Growth Polymerization: Creating high molecular weight polysulfonates and polysulfates with excellent efficiency. rsc.org

Post-Polymerization Modification: The SuFEx reaction can be used to modify existing polymers. For example, a polymer with pendant amine groups can be quantitatively functionalized using a sulfonyl fluoride-containing molecule. researchgate.net

Surface Modification: Fluorinated polymers, including those with sulfonyl fluoride groups, are used to create surfaces with specific properties, such as hydrophobicity. Studies have shown that even small amounts of a sulfonyl fluoride-containing epoxide monomer in a formulation can lead to a surface highly enriched with the fluorinated group. pdx.edu

Polymerization StrategyRole of Sulfonyl FluorideResulting Polymer TypePotential Properties
Chain-Growth PolymerizationReactive handle on monomerFunctionalized vinyl polymersTunable side-chain chemistry
Step-Growth PolymerizationMonomer (with bis-functionality)Polysulfonates, PolysulfamidesHigh thermal stability, engineering plastics
Post-Polymerization ModificationGrafting agentSurface-modified or functionalized polymersAltered solubility, new reactive sites

The incorporation of the 3,4-dihydronaphthalene unit into such materials could lead to advanced polymers with tailored optical, thermal, and mechanical characteristics.

Computational and Theoretical Investigations of 3,4 Dihydronaphthalene 2 Sulfonyl Fluoride

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions at the electronic level. For 3,4-Dihydronaphthalene-2-sulfonyl fluoride (B91410), DFT studies would focus on mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur center, which is characteristic of sulfonyl fluorides.

These investigations involve creating detailed models of the reactants, intermediates, and products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. A lower activation energy implies a faster reaction.

For instance, a DFT study could model the reaction of 3,4-Dihydronaphthalene-2-sulfonyl fluoride with a representative nucleophile, such as an amine or an alcohol. The calculations would reveal the geometry of the transition state, showing how bonds are formed and broken during the substitution process. Different theoretical levels and basis sets, such as B3LYP/6-311++G(d,p), are often employed to ensure the accuracy of the calculated energies and structures. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the identified transition state correctly connects the reactants to the products on the potential energy surface.

Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Attack on this compound

NucleophileSolvent ModelCalculated ParameterIllustrative Value (kcal/mol)
Ammonia (NH₃)Acetonitrile (PCM)Activation Free Energy (ΔG‡)18.5
Methanol (CH₃OH)Acetonitrile (PCM)Activation Free Energy (ΔG‡)22.1
Thiophenol (C₆H₅SH)Acetonitrile (PCM)Activation Free Energy (ΔG‡)16.8

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations; it is not based on published experimental or computational studies for this specific compound.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of reagents. For this compound, its reactivity is primarily governed by the electrophilicity of the sulfur atom within the sulfonyl fluoride group (-SO₂F). DFT calculations can quantify this reactivity by determining various electronic properties.

One of the most common predictors is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates that the molecule is more willing to accept electrons, signifying greater electrophilicity and thus higher reactivity toward nucleophiles. By calculating and comparing the LUMO energy of this compound with other sulfonyl fluorides, a reactivity scale can be established.

Furthermore, computational models can predict regioselectivity and stereoselectivity. While regioselectivity at the sulfonyl fluoride group is straightforward, predicting selectivity in more complex reactions involving other parts of the dihydronaphthalene scaffold would be possible. By comparing the activation energies for different possible reaction pathways, the most favorable (lowest energy) pathway can be identified, predicting the major product. This approach saves significant experimental effort by screening potential outcomes in silico.

Table 2: Hypothetical Electronic Properties for Predicting Reactivity of Various Aryl Sulfonyl Fluorides

CompoundLUMO Energy (eV)Calculated Dipole Moment (Debye)Predicted Relative Reactivity
Benzenesulfonyl fluoride-1.254.8Baseline
4-Nitrobenzenesulfonyl fluoride-2.502.1Higher
This compound-1.405.1Slightly Higher than Baseline
4-Methoxybenzenesulfonyl fluoride-0.955.9Lower

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of computational reactivity prediction.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT studies focus on static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

A key area of investigation would be the conformational landscape of the dihydronaphthalene ring, which is not planar. MD simulations can explore the different ring puckering conformations and the rotational freedom of the sulfonyl fluoride group. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt in solution, which can be critical for its reactivity and recognition by other molecules.

When simulated in a solvent box (e.g., water or an organic solvent), MD trajectories can be analyzed to understand solvation effects, including the formation of specific intermolecular interactions like hydrogen bonds or van der Waals contacts. In the context of drug discovery, MD simulations are used to model the binding of a ligand like this compound to a protein's active site, assessing the stability of the complex and identifying key binding interactions.

Table 3: Types of Intermolecular Interactions Analyzed via MD Simulations

Interaction TypePotential Interacting Groups on the CompoundSignificance
Hydrogen BondingOxygen atoms of the sulfonyl groupDetermines solubility and specific binding
Van der Waals ForcesEntire molecule, especially the aromatic ringContributes to overall binding affinity and packing
π-π StackingAromatic portion of the naphthalene (B1677914) ringImportant for interactions with aromatic residues in proteins

Data Science and Machine Learning Approaches in Reagent Discovery and Optimization

In recent years, data science and machine learning (ML) have become transformative tools in chemistry. For reagents like this compound, ML models can be developed to predict reaction outcomes and optimize conditions with high accuracy, often exceeding what is possible with traditional screening methods. nih.govnih.gov

This approach involves creating a large dataset of chemical reactions. For sulfonyl fluorides, this dataset would include various substrates, different sulfonyl fluoride reagents (including the target compound), bases, solvents, temperatures, and the corresponding reaction yields. nih.gov The structural features of the molecules are converted into numerical descriptors (features).

An ML algorithm, such as a random forest or a neural network, is then trained on this dataset to learn the complex relationships between the reaction inputs and the outcome. nih.govnih.gov Once trained, the model can predict the yield for a new, untested reaction involving this compound. This predictive power allows for the rapid in silico screening of a vast number of potential reaction conditions to identify the optimal set for achieving the highest yield, thereby accelerating the process of methods development and reagent application. nih.govrsc.orgscilit.com

Table 4: Conceptual Framework for a Machine Learning Model for Reaction Optimization

Input Features (Descriptors)Output
Sulfonyl Fluoride StructureSubstrate StructureBaseSolventPredicted Yield (%)
This compoundBenzyl alcoholDBUTHF85
This compoundBenzyl alcoholK₂CO₃Acetonitrile42
This compoundCyclohexanolDBUToluene78

Note: This table illustrates the conceptual input-output structure of a predictive machine learning model. The yield values are hypothetical.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for Dihydronaphthalene Sulfonyl Fluorides

The synthesis of sulfonyl fluorides has traditionally relied on methods such as the fluorination of sulfonyl chlorides. However, the demand for greener and more efficient chemical processes is driving the development of novel synthetic strategies. Recent advancements have focused on utilizing more readily available and diverse starting materials. ccspublishing.org.cn

Key areas of development include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation and subsequent fluorosulfonylation represents a highly atom-economical approach to introduce the -SO2F group directly onto the dihydronaphthalene core.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional oxidants for the synthesis of sulfonyl fluorides from thiols or disulfides, minimizing waste and hazardous reagents. rhhz.netresearchgate.net

From Alternative Sulfur Sources: Research is actively exploring the use of sulfonic acids, sulfonates, sulfonyl hydrazides, and even sulfuryl fluoride (B91410) (SO2F2) gas as precursors for sulfonyl fluoride synthesis. ccspublishing.org.cnresearchgate.netrsc.orgnih.gov For instance, a one-pot, two-step procedure has been developed to synthesize sulfonyl fluorides from sulfonic acids and their salts. rsc.orgnih.gov Another innovative approach involves the reaction of thiols and disulfides with SHC5® and potassium fluoride, presenting a safe, cost-effective, and environmentally friendly process. sciencedaily.com

Palladium-Catalyzed Synthesis: A notable development is the palladium-catalyzed synthesis of cyclic alkenylsulfonyl fluorides from the corresponding alkenyl triflates, which could be adapted for dihydronaphthalene systems. ccspublishing.org.cn

These emerging methods promise to make 3,4-Dihydronaphthalene-2-sulfonyl fluoride and its derivatives more accessible, paving the way for broader exploration of their properties and applications.

Exploration of Undiscovered Reactivity Modes

The sulfonyl fluoride group is primarily known for its "click-like" reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) reactions and as a covalent warhead in chemical biology. researchgate.net However, its full reactive potential is yet to be unlocked. Future research is expected to delve into:

Novel Catalytic Cross-Coupling Reactions: While challenging due to the strength of the S-F bond, developing conditions where the sulfonyl fluoride group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions would significantly expand its synthetic utility. researchgate.net

Radical Fluorosulfonylation: The generation of fluorosulfonyl radicals (FSO2•) opens up new avenues for the synthesis of sulfonyl fluorides and their subsequent reactions. researchgate.netrsc.org This approach could lead to novel transformations of the dihydronaphthalene scaffold.

Deoxyfluorination Reagents: Sulfonyl fluorides themselves can serve as tunable and broad-spectrum deoxyfluorination reagents for alcohols, a reactivity mode that could be further explored and optimized. ucla.edu

Activation of Less Reactive Nucleophiles: While SuFEx with amines and phenols is well-established, developing methods to activate sulfonyl fluorides for reaction with a wider range of weaker nucleophiles remains an important goal. nih.gov

Understanding these new reactivity patterns will enable the use of this compound as a more versatile building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govnih.gov The integration of the synthesis of this compound into flow chemistry setups is a promising future direction.

Potential benefits include:

Safer Handling of Reagents: Flow reactors can enable the safe use of hazardous reagents that might be problematic in large-scale batch processes.

Process Optimization: Automated flow systems allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov

Telescoped Synthesis: Multiple synthetic steps can be combined in a continuous flow process without the need for intermediate purification, significantly improving efficiency. researchgate.netthieme-connect.de An electrochemical flow chemistry approach has already been demonstrated for the synthesis of sulfonyl fluorides from thiols, achieving high yields in short residence times. researchgate.net

The adoption of flow chemistry will be crucial for the scalable and efficient production of dihydronaphthalene sulfonyl fluorides, facilitating their transition from laboratory curiosities to readily available chemical tools.

Novel Applications in Chemical Biology beyond Current Paradigms

Sulfonyl fluorides are well-established as "privileged warheads" in chemical biology, primarily used as covalent inhibitors for enzymes, particularly serine proteases. nih.govrsc.orgrsc.org They are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govrsc.orgjenabioscience.com This reactivity makes them excellent tools for activity-based protein profiling (ABPP) and target identification. nih.govrsc.org

Future research is poised to expand the role of this compound in chemical biology:

Targeting a Broader Range of Biomolecules: While proteins are the primary targets, the reactivity of sulfonyl fluorides could be harnessed to covalently modify other biological macromolecules like RNA and carbohydrates. nih.gov

Development of Targeted Covalent Inhibitors (TCIs): The dihydronaphthalene scaffold can be functionalized to act as a recognition element, guiding the sulfonyl fluoride warhead to specific protein targets beyond proteases. This could lead to the development of highly selective inhibitors for kinases or other enzyme classes. nih.gov

PET Imaging Agents: The incorporation of fluorine-18 (B77423) into the sulfonyl fluoride group allows for the development of PET (Positron Emission Tomography) imaging probes for in vivo applications, enabling the study of drug-target engagement and pharmacokinetics. researchgate.netnih.gov

Modulating Protein-Protein Interactions (PPIs): The covalent modification of key residues at the interface of protein complexes could be a powerful strategy to disrupt or stabilize PPIs, which are often challenging targets for small molecules.

The unique combination of a rigid, tunable scaffold and a versatile covalent warhead positions this compound as a powerful tool for dissecting complex biological systems.

Advancements in Interdisciplinary Research with Materials Science and Polymer Synthesis

The robust nature of the sulfonyl linkage formed through SuFEx chemistry makes sulfonyl fluorides attractive monomers for the synthesis of novel polymers. The dihydronaphthalene unit can impart unique photophysical or mechanical properties to these materials.

Emerging research directions include:

Synthesis of Novel Polysulfonates and Polysulfonamides: this compound can be used in polycondensation reactions with diols or diamines to create new classes of high-performance polymers with unique thermal and mechanical properties.

Functional Polymer Films: The sulfonyl fluoride group can be used to create highly fluorinated surfaces. For example, photopolymerization of sulfonyl fluoride-containing epoxides can lead to films with surfaces highly enriched in sulfonyl fluoride groups, which can be useful for creating specialized coatings. pdx.edu

Post-Polymerization Modification: Polymers containing pendant dihydronaphthalene sulfonyl fluoride groups can be synthesized, allowing for subsequent modification of the polymer backbone through SuFEx chemistry. This enables the creation of functional materials with tailored properties. ccspublishing.org.cn

Conjugated Polymers: Dihydronaphthalene derivatives are known components in the synthesis of conjugated polymers for applications in organic electronics. acs.orgnih.govscholaris.ca The incorporation of the sulfonyl fluoride group could be used to tune the electronic properties of these materials or to enable post-synthesis functionalization.

The interplay between the dihydronaphthalene core and the sulfonyl fluoride reactive handle opens up exciting possibilities for the creation of advanced materials with applications ranging from electronics to biomedicine.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydronaphthalene-2-sulfonyl Fluoride in academic research?

The palladium-catalyzed synthesis using tetralone-derived alkenyl triflates, DABSO (dabco·SO₂), and NFSI (N-fluorobenzenesulfonimide) is a robust method. General Procedure C involves reacting alkenyl triflates (0.30 mmol) with DABSO and PdCl₂(AmPhos)₂ (0.015 mmol) under inert conditions. The reaction yields sulfonyl fluorides with high regioselectivity, confirmed by ¹H-NMR analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • ¹H-NMR : The compound exhibits distinct aromatic and aliphatic proton signals. For example, the cyclic alkenyl protons appear as a multiplet at δ 2.90–3.10 ppm, while sulfonyl fluoride protons resonate at δ 7.30–7.50 ppm .
  • HPLC : Use a C18 column with methanol/water (50:50, 0.1% Et₃N) at 1.1 mL/min. Retention time (tR) for sulfonyl fluorides is ~5.5 minutes, validated in radio-TLC studies for ¹⁸F-labeled analogs .

Q. What safety protocols are critical when handling sulfonyl fluorides like this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood or glovebox to avoid inhalation/contact.
  • Store waste separately and dispose via certified chemical waste services.
  • Emergency measures: Flush exposed skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What catalytic mechanisms underpin the palladium-mediated synthesis of cyclic alkenylsulfonyl fluorides?

The PdCl₂(AmPhos)₂ catalyst facilitates oxidative addition of alkenyl triflates, followed by SO₂ insertion from DABSO. Fluorination via NFSI completes the cycle, forming the sulfonyl fluoride. Key intermediates include Pd(0) and Pd(II) species, with regioselectivity driven by steric and electronic effects in the tetralone framework .

Q. How can isotope-labeled derivatives (e.g., ¹⁸F) of this compound be synthesized for tracer studies?

  • Radiofluorination : React precursors (e.g., sulfonyl chlorides) with K¹⁸F/Kryptofix 222 in anhydrous DMF.
  • Validation : Radio-TLC shows >90% radiochemical conversion. HPLC with a C18 column confirms purity using the same mobile phase as non-radioactive analogs .

Q. How should researchers address contradictions in NMR data interpretation for sulfonyl fluoride derivatives?

  • Iterative Analysis : Compare experimental ¹H/¹³C-NMR shifts with computational predictions (DFT or DFT-D3).
  • Cross-Validation : Use HSQC/HMBC to resolve ambiguities in aromatic vs. aliphatic proton assignments.
  • Case Study : Discrepancies in δ values for cyclic alkenyl protons (e.g., δ 2.90–3.10 ppm vs. predicted δ 3.20 ppm) may arise from solvent effects or residual Pd impurities .

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